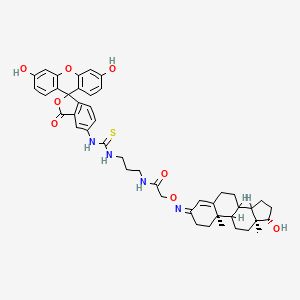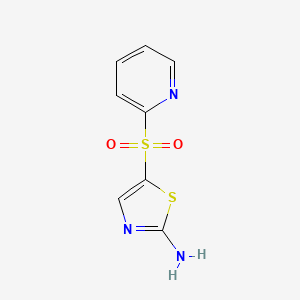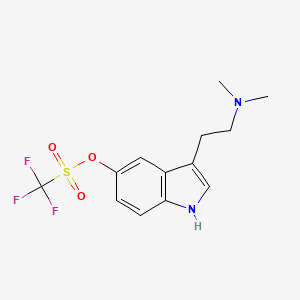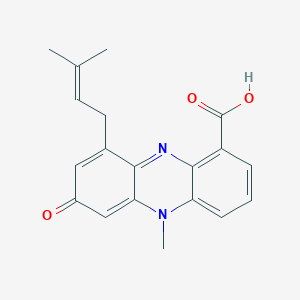
8-Hdohe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-HDoHE is a hydroxydocosahexaenoic acid that consists of 4Z,6E,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 8-hydroxy substituent. It has a role as a metabolite.
Applications De Recherche Scientifique
8OHdG as a Marker for Huntington Disease Progression
- A study by Long et al. (2012) found that leukocyte 8OHdG levels, indicative of oxidative stress and mitochondrial dysfunction, increased with proximity to HD diagnosis in patients. This suggests 8OHdG's potential as a robust clinical biomarker for HD progression (Long et al., 2012).
Controversy in Biomarker Utility
- However, Borowsky et al. (2013) argued that plasma 8OHdG levels do not serve as effective biomarkers for the state or progression of HD, highlighting the importance of rigorous methodological standards in biomarker research (Borowsky et al., 2013).
Methodological Insights for Future Biomarker Studies
- In a similar vein, another study underscored the challenges in using 8OHdG as a biomarker for HD, emphasizing the need for blinded sample analyses, independent analytical methods, and strict quality control to avoid errors that have previously hindered the accuracy of such analyses (Borowsky et al., 2012).
Oxidative DNA Damage and RNA Oxidation in Alzheimer's Disease
- Nunomura et al. (1999) provided evidence of increased RNA oxidation, marked by 8OHG, in vulnerable neurons in Alzheimer's disease (AD), suggesting a significant role for oxidative stress in AD pathology (Nunomura et al., 1999).
Propriétés
Nom du produit |
8-Hdohe |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(4Z,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13-,15-12-,19-16+ |
Clé InChI |
ZHBVYDMSPDDAKE-VTIZNUJUSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCC(=O)O)O |
SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)


![3-(4,5-dihydro-1H-imidazol-2-yl)-3-azaspiro[5.5]undecane](/img/structure/B1245401.png)

![5-{2-[1-Benzyl-2-(4-methoxymethoxy-piperidin-1-yl)-2-oxo-ethoxy]-hexanoylamino}-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid (3-morpholin-4-yl-propyl)-amide](/img/structure/B1245404.png)

![(15R,16R,18S)-16-(hydroxymethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1245411.png)



![11-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-32-hydroxy-22,26-bis(hydroxymethyl)-32-(3-methoxy-3-oxopropyl)-2,6,10,13,14,17,18,39-octamethyl-34-oxo-27,33-dioxadecacyclo[20.19.0.02,19.05,18.06,15.09,14.023,39.026,38.028,36.031,35]hentetraconta-28(36),29,31(35)-triene-10-carboxylic acid](/img/structure/B1245415.png)
